molecular formula C10H17ClN2O3 B13386740 1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid;hydrochloride

1-(Pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B13386740
M. Wt: 248.70 g/mol
InChI Key: YLYURMCIKJOWAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

H-PRO-PRO-OH HCL can be synthesized through the coupling of L-proline with another L-proline molecule. The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions . The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at room temperature. After the coupling reaction, the product is purified through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of H-PRO-PRO-OH HCL involves similar synthetic routes but on a larger scale. The process may include additional steps such as solvent recovery and recycling, as well as more efficient purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

H-PRO-PRO-OH HCL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diketopiperazines, alcohol derivatives, and substituted proline compounds .

Mechanism of Action

The mechanism of action of H-PRO-PRO-OH HCL involves its role as a building block in peptide synthesis. It interacts with other amino acids and peptides to form stable structures. The compound’s proline residues play a crucial role in stabilizing the secondary structure of peptides and proteins by inducing turns and bends in the peptide chain . This structural stabilization is essential for the biological activity of many peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-PRO-PRO-OH HCL is unique due to its specific combination of two proline residues, which provides a balance between structural stability and flexibility. This makes it particularly useful in the synthesis of cyclic peptides and other complex molecules .

Properties

IUPAC Name

1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3.ClH/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15;/h7-8,11H,1-6H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYURMCIKJOWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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